2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
The compound 2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide features a multifunctional imidazole core with a hydroxymethyl (-CH2OH) group at position 5, a thioether (-S-) linkage, and a 2-(isopropylamino)-2-oxoethyl side chain. The acetamide moiety is substituted with a 4-(trifluoromethoxy)phenyl group, enhancing lipophilicity and metabolic stability.
Synthesis of such compounds typically involves:
- S-Alkylation: Reacting imidazole-thiol derivatives with α-halogenated acetamides under basic conditions (analogous to methods in and ) .
- Functional Group Modifications: Substituents like hydroxymethyl or trifluoromethoxy groups are introduced via precursor synthesis (e.g., Friedel-Crafts reactions or nucleophilic substitutions) .
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylimidazol-1-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O4S/c1-11(2)23-15(27)8-25-13(9-26)7-22-17(25)30-10-16(28)24-12-3-5-14(6-4-12)29-18(19,20)21/h3-7,11,26H,8-10H2,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXLUHJRCMDBLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide , with the CAS number 921523-91-3 , is a complex organic molecule notable for its potential biological activities. Its structure includes an imidazole ring, a thioether linkage, and a trifluoromethoxy phenyl group, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 446.4 g/mol . The presence of functional groups such as hydroxymethyl and isopropylamino suggests potential interactions with biological targets, enhancing its solubility and activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁F₃N₄O₄S |
| Molecular Weight | 446.4 g/mol |
| CAS Number | 921523-91-3 |
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature; however, compounds with similar structural features often exhibit significant pharmacological effects. Research indicates that imidazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Enzyme Inhibition : Compounds with imidazole rings can act as enzyme inhibitors. For example, they may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : The isopropylamino group may facilitate interaction with various receptors, potentially modulating neurotransmitter activity or other signaling pathways.
- Antimicrobial Activity : The thioether linkage may enhance the compound's ability to penetrate microbial membranes, suggesting potential use as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To better understand the potential of 2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-Nitrothiazol-2-yl)-2-thioacetamide | Contains nitro and thiazole groups | Known for potent enzyme inhibition |
| N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]acetamide | Similar acetamide structure | Intermediate for isoquinoline synthesis |
| Abietane-Type Diterpenoid Amides | Diterpenoid backbone | Highly potent against Leishmania donovani |
Comparison with Similar Compounds
Structural Analogs and Key Differences
The target compound shares structural motifs with several imidazole- and thioacetamide-based derivatives reported in the literature. Below is a comparative analysis:
*Calculated based on molecular formula.
†Estimated from analogous structures.
Key Observations:
Substituent Effects :
- The hydroxymethyl group in the target compound likely enhances aqueous solubility compared to halogenated (e.g., 4-fluorophenyl in Compound 9) or methoxy groups .
- The trifluoromethoxy (-OCF3) group confers metabolic resistance and lipophilicity, similar to trifluoromethyl (-CF3) in CAS 1226430-13-2 .
- Thiazole vs. Trifluoromethoxyphenyl : Compound 9’s thiazole moiety may target enzymes like COX, whereas the target compound’s aryl group could favor membrane penetration .
Synthesis Pathways :
Physicochemical and Spectroscopic Properties
IR Spectroscopy :
- NMR Data: ¹H-NMR would show signals for hydroxymethyl (-CH2OH, δ ~4.5 ppm), isopropylamino (-NH, δ ~6.8 ppm), and trifluoromethoxy (-OCF3, δ ~7.5 ppm) groups, comparable to analogs in and .
Pharmacological Implications
While direct activity data for the target compound are unavailable, insights can be drawn from analogs:
- COX Inhibition : Compound 9 () inhibits COX1/2, suggesting the target compound’s imidazole-thioacetamide core may target similar enzymes .
- Metabolic Stability : The trifluoromethoxy group may reduce cytochrome P450-mediated metabolism, as seen in fluorinated aryl derivatives .
- Solubility-Bioavailability Trade-off : Hydroxymethyl improves solubility but may reduce membrane permeability compared to lipophilic groups (e.g., -CF3 in ) .
Q & A
Q. Table 1: Key Characterization Data
| Technique | Critical Peaks/Data Points | Reference |
|---|---|---|
| ¹H NMR | δ 1.2–1.4 (isopropyl CH3), δ 7.5–8.0 (trifluoromethoxy phenyl) | |
| HRMS | m/z 525.12 (calculated for C22H24F3N4O4S) | |
| IR | 1680 cm⁻¹ (amide C=O), 1150 cm⁻¹ (C-F) |
How can structure-activity relationship (SAR) studies evaluate the impact of substituents on bioactivity?
Methodological Answer:
- Modify substituents : Replace hydroxymethyl with methyl or phenyl to assess hydrophilicity effects .
- Bioassays : Test derivatives in in vitro models (e.g., kinase inhibition, antimicrobial assays) .
- Data analysis : Use IC50/EC50 values to correlate substituent electronegativity (e.g., trifluoromethoxy vs. methoxy) with potency .
Q. Table 2: Example SAR Modifications
| Substituent Modified | Bioactivity Change (vs. Parent Compound) | Reference |
|---|---|---|
| Hydroxymethyl → Methyl | Reduced solubility, increased logP | |
| Trifluoromethoxy → Methoxy | Decreased kinase inhibition (ΔIC50 = 2.5×) |
What methodologies address discrepancies in reported bioactivity across studies?
Methodological Answer:
- Assay standardization : Use positive controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
- Dose-response curves : Generate 8-point curves to calculate robust IC50 values .
- Orthogonal assays : Confirm antimicrobial activity with both broth microdilution and agar diffusion methods .
How can solubility and logP be assessed for this compound in early drug development?
Methodological Answer:
- Shake-flask method : Measure solubility in PBS (pH 7.4) and calculate logP via HPLC retention time .
- Prediction tools : Use SwissADME or Molinspiration for computational logP estimation .
What in silico approaches predict the compound’s target interactions?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR or CDK2) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (50 ns trajectories) with GROMACS .
- Validation : Compare predicted binding affinities with SPR (surface plasmon resonance) data .
What in vitro models are appropriate for initial toxicity assessment?
Methodological Answer:
- HepG2 cells : Assess hepatotoxicity via MTT assay (48–72 hr exposure) .
- hERG inhibition : Use patch-clamp electrophysiology to evaluate cardiac risk .
How can in vivo studies be designed based on in vitro data?
Methodological Answer:
- Allometric scaling : Convert in vitro IC50 to mouse equivalent dose (e.g., 10 mg/kg for 50% inhibition) .
- Pharmacokinetics (PK) : Measure plasma concentration-time profiles after oral/IP administration .
- Efficacy models : Use xenograft mice for antitumor activity evaluation .
How can conflicting data on the compound’s mechanism of action be resolved?
Methodological Answer:
- Pathway analysis : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways .
- CRISPR knockout : Validate target engagement by deleting putative targets (e.g., EGFR) .
What strategies mitigate metabolic instability observed in preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
